

Gratisin: A Technical Guide to its Structure and Chemical Properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Gratisin*

Cat. No.: *B1628355*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gratisin is a naturally occurring cyclic dodecapeptide antibiotic with significant biological activity. This document provides a comprehensive overview of the structure, chemical properties, and synthesis of **Gratisin**. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided for key procedures. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow.

Chemical Structure and Properties

Gratisin is a homodetic cyclic peptide, meaning it is a cyclic peptide in which the ring is composed solely of amino acid residues linked by peptide bonds. Its structure consists of two identical hexapeptide units, Val-Orn-Leu-d-Phe-Pro-d-Tyr, joined head-to-tail.

Molecular Formula: $C_{78}H_{110}N_{14}O_{14}$ [\[1\]](#)

IUPAC Name: (3R,6S,9S,12S,15R,18S,24R,27S,30S,33S,36R,39S)-9,30-bis(3-aminopropyl)-3,24-dibenzyl-15,36-bis[(4-hydroxyphenyl)methyl]-6,27-bis(2-methylpropyl)-12,33-di(propan-2-yl)-1,4,7,10,13,16,22,25,28,31,34,37-dodecazatricyclo[37.3.0.0^{18,22}]dotetracontane-2,5,8,11,14,17,23,26,29,32,35,38-dodecone[\[1\]](#)

CAS Number: 37294-30-7[\[1\]](#)

The structure of **Gratisin** is notable for the presence of D-amino acids (d-Phe and d-Tyr), which is common in nonribosomally synthesized peptides and contributes to their resistance to proteolytic degradation.

Physicochemical Properties

A summary of the key physicochemical properties of **Gratisin** is provided in the table below.

Property	Value	Source
Molecular Weight	1467.8 g/mol	PubChem[1]
Exact Mass	1466.83259424 Da	PubChem[1]
Topological Polar Surface Area	424 Å ²	PubChem[1]
Heavy Atom Count	106	PubChem[1]
Complexity	2720	PubChem[1]

Note: Experimental data on properties such as melting point and solubility are not readily available in common databases and require access to primary literature from the initial isolation and characterization studies.

Synthesis of Gratisin

The synthesis of **Gratisin** has been achieved through solution-phase peptide synthesis, followed by a dimerization-cyclization step. A biomimetic approach has been described, which mimics the proposed biosynthetic pathway.

Synthetic Workflow

The overall workflow for the synthesis of **Gratisin** involves the synthesis of a linear hexapeptide precursor, its activation, and subsequent cyclization.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **Gratisin** via a biomimetic approach.

Experimental Protocols

The following are detailed methodologies for the key steps in the synthesis of **Gratisin**, based on published procedures.

Protocol 1: Synthesis of the Linear Hexapeptide Precursor (Boc-D-Phe-Pro-D-Tyr(Bzl)-Val-Orn(Z)-Leu-OH)

- Starting Materials: Boc-protected amino acids, Z-protected ornithine, and benzyl-protected tyrosine.
- Coupling Reagents: Dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) or succinimide esters.
- Procedure:
 - The hexapeptide is synthesized stepwise from the C-terminus (Leucine) to the N-terminus (D-Phenylalanine) using standard solution-phase peptide synthesis techniques.
 - Each coupling step involves the deprotection of the N-terminal Boc group with trifluoroacetic acid (TFA) in dichloromethane (DCM), followed by neutralization and coupling with the next Boc-protected amino acid using DCC/HOBt.
 - The side chains of Ornithine and Tyrosine are protected with benzyloxycarbonyl (Z) and benzyl (Bzl) groups, respectively.

- The final protected hexapeptide is purified by recrystallization or column chromatography.

Protocol 2: Dimerization-Cyclization of the Hexapeptide Active Ester

- Activation of the Hexapeptide: The carboxyl group of the linear hexapeptide is activated, for example, as a succinimide ester (-ONSu) by reacting the free acid with N-hydroxysuccinimide (HONSu) and DCC.
- Cyclization Conditions:
 - The Boc protecting group of the N-terminal amino acid of the activated hexapeptide ester is removed using TFA.
 - The resulting hexapeptide active ester trifluoroacetate is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF).
 - This solution is added dropwise over several hours to a large volume of pre-heated pyridine under high-dilution conditions to favor intermolecular dimerization-cyclization over intramolecular cyclization or polymerization.
 - The reaction mixture is stirred for an extended period at room temperature.
- Purification: The solvent is evaporated, and the residue is purified by silica gel column chromatography to isolate the protected cyclic dodecapeptide.

Protocol 3: Deprotection of Protected **Gratisin**

- Procedure: The protected cyclic dodecapeptide is dissolved in a mixture of methanol and acetic acid.
- Catalyst: Palladium black is added as a catalyst.
- Reaction: Hydrogen gas is bubbled through the solution for several days to effect the hydrogenolysis of the Z and Bzl protecting groups from the ornithine and tyrosine side chains.
- Purification: The catalyst is removed by filtration, the solvent is evaporated, and the resulting crude **Gratisin** is purified by recrystallization and/or preparative high-performance liquid

chromatography (HPLC).

Biological Activity

Gratisin exhibits antibiotic activity, particularly against Gram-positive bacteria. The table below summarizes the minimum inhibitory concentrations (MICs) for synthetic **Gratisin** against various bacterial strains.

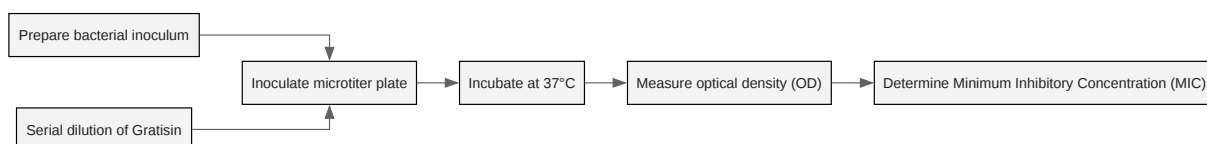
Bacterial Strain	MIC (µg/mL)
Bacillus subtilis PCI 219	3.13
Staphylococcus aureus FDA 209P	6.25
Escherichia coli NIHJ	>100
Proteus vulgaris OX 19	>100

Note: The activity of **Gratisin** is significantly lower against Gram-negative bacteria.

Signaling Pathways and Experimental Workflows

At present, the specific signaling pathways through which **Gratisin** exerts its antibiotic effect are not extensively detailed in the available literature. The primary mechanism is believed to involve disruption of the bacterial cell membrane, a common mode of action for many cyclic peptide antibiotics.

The experimental workflow for assessing the biological activity of **Gratisin** typically involves standard microbiological assays.



[Click to download full resolution via product page](#)

Caption: General workflow for determining the MIC of **Gratisin**.

Conclusion

Gratisin is a cyclic dodecapeptide with a well-defined structure and selective antibiotic activity. Its synthesis, while complex, has been successfully achieved, providing a means for producing the molecule for further study and for the generation of analogues with potentially improved therapeutic properties. Further research is warranted to fully elucidate its mechanism of action and to explore its potential as a lead compound in the development of new antimicrobial agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Biomimetic synthesis of a peptide antibiotic, gratisin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Gratisin: A Technical Guide to its Structure and Chemical Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1628355#structure-and-chemical-properties-of-gratisin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com